molecular formula C10H14ClNO2S B6173268 ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate CAS No. 2758004-94-1

ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Cat. No.: B6173268
CAS No.: 2758004-94-1
M. Wt: 247.7
InChI Key:
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Description

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the chloromethylation of thiazole derivatives followed by esterification. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether in the presence of a base like potassium carbonate. The esterification step can be carried out using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: New thiazole derivatives with different functional groups.

    Oxidation: Oxidized thiazole compounds.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, antifungal, and antiviral properties.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate largely depends on its derivatives and their specific targets. Generally, thiazole derivatives can interact with various biological targets, including enzymes and receptors, by forming covalent or non-covalent bonds. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloromethylthiazol-2-yl)acetic acid
  • 4-(Chloromethyl)-2-methylthiazole
  • 2-(Chloromethyl)-4-methylthiazole

Uniqueness

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is unique due to its specific ester functional group, which can be hydrolyzed to yield carboxylic acids, providing versatility in chemical modifications. Its chloromethyl group also offers a reactive site for further derivatization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2758004-94-1

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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